molecular formula C21H17N3OS B303927 2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE

2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE

Cat. No.: B303927
M. Wt: 359.4 g/mol
InChI Key: FKHUPAGBXSPYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE is a complex organic compound with a molecular formula of C21H17N3OS This compound is known for its unique structural features, which include a cyano group, a methylpyridine ring, and a diphenylacetamide moiety

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C21H17N3OS/c1-16-12-13-17(14-22)21(23-16)26-15-20(25)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13H,15H2,1H3

InChI Key

FKHUPAGBXSPYKB-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target cyanoacetamide compounds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free reactions and fusion methods are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]-NN-DIPHENYLACETAMIDE stands out due to its unique combination of a cyano group, a methylpyridine ring, and a diphenylacetamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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